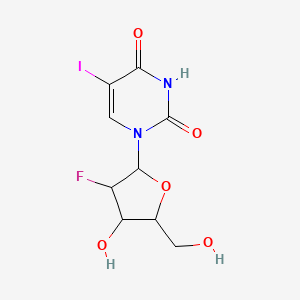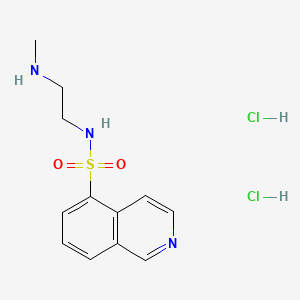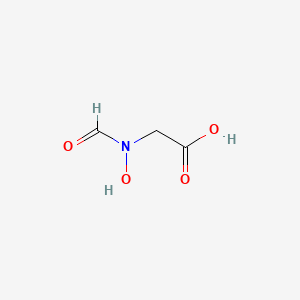
Fialuridine
Vue d'ensemble
Description
Fialuridine is under investigation in clinical trial NCT01337466 (Biodistribution and Dosimetry Evaluation of [124I]FIAU).
This compound is a nucleoside analog of uridine with activity against hepatitis B virus and herpes viruses. This compound inhibits viral DNA polymerase and viral replication.
Applications De Recherche Scientifique
Recherche sur le traitement de l'hépatite B
La Fialuridine (FIAU) a été initialement développée comme traitement de l'infection chronique par le virus de l'hépatite B. Il s'agit d'un analogue nucléosidique pyrimidique qui s'intègre dans l'ADN viral, inhibant ainsi la réplication virale. Cependant, des essais cliniques ont révélé une hépatotoxicité importante, ce qui a conduit à son arrêt en tant qu'agent thérapeutique .
Modélisation de l'hépatotoxicité médicamenteuse (DILI)
La this compound sert de composé modèle pour l'étude de la DILI. Elle a été utilisée chez des souris chimériques TK-NOG avec des foies humanisés pour comprendre les mécanismes de l'insuffisance hépatique et de l'acidose lactique, ce qui est essentiel pour améliorer la sécurité des médicaments lors des tests précliniques .
Analyse du dysfonctionnement mitochondrial
La this compound a joué un rôle essentiel dans l'étude du dysfonctionnement mitochondrial, car sa toxicité est associée à une diminution de l'expression des gènes codés par l'ADNmt. Cette application est cruciale pour comprendre la base mitochondriale de la toxicité des médicaments et pour développer des produits pharmaceutiques plus sûrs .
Études sur les transporteurs de nucléosides
Le composé a été utilisé pour étudier le rôle du transporteur de nucléosides équilibré humain 1 (ENT1) dans la toxicité des médicaments. ENT1 est impliqué dans le transport mitochondrial de la this compound, et son inhibition peut protéger contre la toxicité de la this compound, offrant une voie de recherche sur la sécurité des médicaments .
Recherche sur l'interaction avec la ribonucléotide réductase (RNR)
L'interaction de la this compound avec la RNR, qui est essentielle pour l'homéostasie du pool de désoxyribonucléoside triphosphate (dNTP), a été étudiée pour comprendre la potentialisation sélective de la toxicité des médicaments. Cette recherche est importante pour le développement de médicaments à plus faible risque d'hépatotoxicité .
Mécanisme D'action
Target of Action
Fialuridine, also known as 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a thymidine nucleoside analog . The primary targets of this compound are the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of this compound , while TK2 is involved in the phosphorylation of this compound into active triphosphate metabolites .
Mode of Action
This compound exerts its action by being incorporated into mitochondrial DNA (mtDNA) via its 3’-hydroxyl moiety, leading to impaired DNA synthesis . This incorporation is facilitated by the action of ENT1 and TK2 . Silencing the expression or activity of ENT1 and TK2 can protect against this compound toxicity .
Biochemical Pathways
The biochemical pathway affected by this compound involves the mitochondrial transport and metabolism of the drug. This compound is transported into the mitochondria by ENT1 and is then phosphorylated into active triphosphate metabolites by TK2 . This leads to the incorporation of this compound into mtDNA, causing mitochondrial dysfunction .
Pharmacokinetics
It is known that this compound toxicity is detectable after 7 days of repeated exposure .
Result of Action
The incorporation of this compound into mtDNA leads to reduced expression of mtDNA-encoded genes and overall mitochondrial dysfunction . Clinical manifestations of this compound toxicity include reactive oxygen species formation, lipid accumulation, and induction of apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs or substances that can interfere with its transport and metabolism. For example, interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, resulted in selective potentiation of this compound toxicity .
Analyse Biochimique
Biochemical Properties
Fialuridine is a nucleoside analogue, which means it can interact with various enzymes and proteins involved in DNA synthesis. It is suspected that the toxicity of this compound was a result of mitochondrial damage caused by the incorporation of this compound into mitochondrial DNA via its 3’-hydroxyl moiety, leading to impaired DNA synthesis .
Cellular Effects
This compound toxicity was only detectable after 7 days of repeated exposure. Clinical manifestations, including reactive oxygen species formation, lipid accumulation, and induction of apoptosis, were readily identified . This compound-induced mitochondrial dysfunction was suggested by a decrease in the expression of mtDNA-encoded genes, which correlated with the onset of toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into mitochondrial DNA, leading to impaired DNA synthesis. This is suspected to be the cause of its toxicity . Silencing the expression or activity of the human equilibrative nucleoside transporter 1 (ENT1), implicated in the mitochondrial transport of this compound, modestly protected primary human hepatocyte spheroids from this compound toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound toxicity was only detectable after 7 days of repeated exposure . Over time, the effects of this compound became more pronounced, leading to increased cellular damage .
Dosage Effects in Animal Models
In animal models, this compound-induced liver toxicity could be readily detected, even when the mice were treated with a this compound dose that was only 10-fold above the dose used in human participants . The clinical features, laboratory abnormalities, liver histology, and ultra-structural changes observed in this compound-treated chimeric mice mirrored those of this compound-treated human participants .
Metabolic Pathways
This compound and its metabolites are monophosphorylated by thymidine kinase 2 (TK2), which is predominantly localized in the mitochondria . This process is crucial for the activation of this compound and contributes to its biochemical properties .
Transport and Distribution
This compound is transported into cells via the human equilibrative nucleoside transporter 1 (ENT1) . This transporter is implicated in the mitochondrial transport of this compound, and its activity significantly influences the distribution of this compound within cells .
Subcellular Localization
This compound is localized within the mitochondria of cells due to its interaction with the human equilibrative nucleoside transporter 1 (ENT1) . This subcellular localization is crucial for its incorporation into mitochondrial DNA and its subsequent effects on DNA synthesis .
Propriétés
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867808 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-98-4 | |
| Record name | FIALURIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)


![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)

![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)







